1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a phenylurea moiety, and a methylpiperazine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of Methylpiperazine: The methylpiperazine group is introduced through nucleophilic substitution, where the thiazole intermediate reacts with 4-methylpiperazine.
Formation of Phenylurea Moiety: The final step involves the reaction of the thiazole-methylpiperazine intermediate with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or phenylurea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thiazolyl)piperazine: Shares the thiazole and piperazine moieties but lacks the phenylurea group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a thiazole ring and piperidine group but differs in the overall structure.
Uniqueness
1-(4-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is unique due to its combination of thiazole, phenylurea, and methylpiperazine groups
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C17H21N5O2S/c1-21-7-9-22(10-8-21)15(23)11-14-12-25-17(19-14)20-16(24)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,18,19,20,24) |
InChI Key |
WFBHFEPSNHDQPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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